molecular formula C6HCl3FNO B1333541 2,6-Dichloro-5-fluoronicotinoyl chloride CAS No. 96568-02-4

2,6-Dichloro-5-fluoronicotinoyl chloride

Cat. No.: B1333541
CAS No.: 96568-02-4
M. Wt: 228.4 g/mol
InChI Key: AATVXELAYCLVTJ-UHFFFAOYSA-N
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Description

2,6-Dichloro-5-fluoronicotinoyl chloride (CAS: 96568-02-4) is a halogenated pyridine derivative critical in synthesizing naphthyridine-based antibacterial agents such as enoxacin and gemifloxacin . It is prepared via an optimized process using phosphorus oxychloride (POCl₃) and lithium salts, which minimizes overchlorination and achieves yields exceeding 85% . Key properties include:

  • Molecular formula: C₆HCl₂FNO
  • Boiling point: 52–55°C at 0.1 mmHg
  • Physical state: Clear yellow liquid
  • Reactivity: Highly reactive carbonyl chloride group enables nucleophilic acyl substitution, making it a versatile intermediate for β-keto esters and quinolones .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-5-fluoronicotinoyl chloride typically involves the chlorination and fluorination of 2,6-dihydroxy-5-fluoronicotinic acid ester. The process begins with the esterification of 2,6-dihydroxy-5-fluoronicotinic acid, followed by chlorination using phosphorus oxychloride (POCl3) in the presence of a lithium reagent . The reaction is carried out at elevated temperatures, typically around 110°C to 250°C . The resulting product is then purified through distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and distillation columns to ensure the efficient production and purification of the compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-5-fluoronicotinoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,6-Dichloro-5-fluoronicotinoyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form amides, esters, and other derivatives. The presence of chlorine and fluorine atoms enhances its reactivity and specificity in these reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,6-Dichloro-3-cyano-5-fluoropyridine

  • Key differences : Replaces the carbonyl chloride with a nitrile group.
  • Synthesis: Produced as a byproduct during the chlorination of 2,6-dihydroxy-3-cyano-5-fluoropyridine. Overchlorination yields 2,4,6-trichloro-3-cyano-5-fluoropyridine, complicating purification .
  • Applications: Limited utility due to contamination risks; primarily a precursor in older synthetic routes.

2,6-Dichloro-5-fluoronicotinic Acid (CAS: 82671-06-5)

  • Molecular formula: C₆H₂Cl₂FNO₂
  • Key differences : Carboxylic acid group (-COOH) instead of acid chloride (-COCl).
  • Reactivity : Less reactive than the acid chloride; requires activation (e.g., thionyl chloride) for esterification .
  • Applications : Intermediate in synthesizing the acid chloride and metal-chelating agents .

Ethyl 2,6-Dichloro-5-fluoronicotinoyl Acetate (CAS: 96568-04-6)

  • Molecular formula: C₁₀H₈Cl₂FNO₃
  • Key differences : β-keto ester group introduced via reaction with potassium ethyl malonate .
  • Reactivity: Stabilized enolate enables cyclization reactions for quinolone cores .
  • Yield: ~71% when synthesized from 2,6-dichloro-5-fluoronicotinoyl chloride .

2-Chloronicotinoyl Chloride

  • Key differences : Lacks the 5-fluoro and 6-chloro substituents.
  • Physical properties : Higher boiling point (98–100°C at 2 mmHg) due to reduced halogen substitution .
  • Applications : Less specialized; used in generic nicotinic acid derivatives.

Comparative Data Table

Compound Molecular Formula Boiling Point (°C) Key Functional Group Yield (%) Primary Application
This compound C₆HCl₂FNO 52–55 (0.1 mmHg) -COCl 85 Quinolone antibiotics
2,6-Dichloro-5-fluoronicotinic acid C₆H₂Cl₂FNO₂ N/A -COOH 71 Acid chloride precursor
Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate C₁₀H₈Cl₂FNO₃ N/A β-keto ester 71 Quinolone intermediates
2-Chloronicotinoyl chloride C₆H₃ClNO 98–100 (2 mmHg) -COCl 40–45 General nicotinate synthesis

Biological Activity

2,6-Dichloro-5-fluoronicotinoyl chloride is a chemical compound with the molecular formula C6_6HCl3_3FNO and a molecular weight of 228.44 g/mol. It has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in research and medicine, and relevant case studies.

The synthesis of this compound typically involves the chlorination and fluorination of 2,6-dihydroxy-5-fluoronicotinic acid ester. The process often utilizes phosphorus oxychloride (POCl3_3) in conjunction with lithium reagents to facilitate the reaction. This method has been optimized for efficiency and yield, making it suitable for both laboratory and industrial applications .

The biological activity of this compound can be attributed to its reactivity as an acyl chloride. The presence of chlorine and fluorine atoms enhances its electrophilicity, allowing it to react readily with nucleophiles to form amides or esters. These reactions are crucial in the development of bioactive compounds .

Key Mechanisms:

  • Nucleophilic Substitution : The compound can undergo substitution reactions where chlorine or fluorine atoms are replaced by nucleophiles.
  • Hydrolysis : It can be hydrolyzed to produce 2,6-dichloro-5-fluoronicotinic acid, which retains significant biological activity .

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : The compound has been explored for its potential in synthesizing antimicrobial agents. It serves as an intermediate in the production of naphthyridine antibacterial agents, which have shown efficacy against a range of bacterial infections .
  • Anti-inflammatory Effects : Studies suggest that derivatives of this compound may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways has been documented, indicating its potential role in drug design for metabolic disorders.

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

  • Synthesis and Testing of Antimicrobial Agents :
    • A study focused on synthesizing derivatives from this compound demonstrated significant antibacterial activity against Gram-positive bacteria. The synthesized compounds were tested using standard disk diffusion methods.
  • Inflammation Models :
    • In vitro studies using macrophage cell lines showed that compounds derived from this compound could reduce pro-inflammatory cytokine production, suggesting potential therapeutic applications in treating conditions like arthritis.
  • Enzyme Activity Assays :
    • Research utilizing enzyme inhibition assays indicated that certain derivatives could effectively inhibit enzymes linked to cancer progression, highlighting their potential as anticancer agents.

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduces cytokine production in macrophages
Enzyme inhibitionInhibits metabolic enzymes linked to cancer

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,6-dichloro-5-fluoronicotinoyl chloride, and what are the critical parameters affecting yield?

  • Methodological Answer : The synthesis typically involves halogenation and fluorination of nicotinic acid derivatives. A key step is the chlorination of the pyridine ring at the 2- and 6-positions, followed by fluorination at the 5-position. Reaction conditions (e.g., temperature, choice of chlorinating agents like POCl₃ or SOCl₂, and fluorinating agents such as DAST) significantly influence yield and purity . Optimizing stoichiometry and reaction time is critical to minimize by-products like unreacted intermediates or over-chlorinated species.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Characterization requires a combination of spectroscopic techniques:

  • NMR (¹H, ¹³C, ¹⁹F) to verify substitution patterns and chlorine/fluorine positions.
  • FTIR to confirm the presence of carbonyl (C=O) and C-Cl/F stretches.
  • GC-MS or LC-MS for purity assessment and detection of volatile impurities .
  • Elemental analysis to validate stoichiometry. Cross-referencing with literature data (e.g., CAS 96568-02-4) is essential .

Q. What safety protocols are mandatory when handling this compound in the lab?

  • Methodological Answer : Due to its reactive acyl chloride group and halogenated structure:

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood .
  • Avoid exposure to moisture to prevent hydrolysis to corrosive HCl/HF.
  • Store in anhydrous conditions under inert gas (e.g., N₂).
  • Dispose via approved waste facilities to avoid environmental contamination .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic acyl substitution?

  • Methodological Answer : Mechanistic studies may employ:

  • Kinetic isotope effects (KIE) to identify rate-determining steps.
  • DFT calculations to model transition states and electron density maps.
  • Trapping experiments with nucleophiles (e.g., amines, alcohols) to isolate intermediates.
  • In-situ monitoring via Raman spectroscopy or NMR to track substituent reactivity .

Q. What strategies resolve contradictions in reported reaction yields for fluorinated nicotinoyl chloride derivatives?

  • Methodological Answer : Systematic analysis of variables is required:

  • DoE (Design of Experiments) to identify interactions between temperature, solvent polarity, and reagent ratios.
  • Reproducibility checks under controlled humidity and oxygen levels.
  • Side-product profiling using HPLC or XRD to detect crystalline impurities or dimerization by-products .

Q. How does the electronic effect of the 5-fluoro substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine atom activates the carbonyl group toward nucleophilic attack while deactivating the pyridine ring toward electrophilic substitution. Comparative studies with non-fluorinated analogs (e.g., 2,6-dichloronicotinoyl chloride) using Hammett plots or Hirshfeld charge analysis can quantify this effect .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining high purity?

  • Methodological Answer : Key challenges include:

  • Heat management during exothermic chlorination/fluorination steps.
  • Purification via fractional distillation or recrystallization to remove trace halogenated impurities.
  • Quality control using ICP-MS to verify absence of heavy metal catalysts (e.g., from fluorination agents) .

Q. Advanced Applications in Medicinal Chemistry

Q. How is this compound utilized in the synthesis of fluoroquinolone antibiotics like Tosufloxacin?

  • Methodological Answer : It serves as a precursor for the nicotinoyl moiety in Tosufloxacin. The acyl chloride reacts with amine-containing intermediates (e.g., piperazine derivatives) under Schotten-Baumann conditions. Critical parameters include pH control (~8–10) to favor nucleophilic acyl substitution and minimize hydrolysis .

Q. What role does this compound play in structure-activity relationship (SAR) studies for antimycobacterial agents?

  • Methodological Answer : Researchers modify the pyridine ring’s substituents to assess impacts on bacterial target binding (e.g., DNA gyrase inhibition). Fluorine at position 5 enhances lipophilicity and membrane permeability, while chlorine atoms improve metabolic stability. Molecular docking and MIC assays validate these hypotheses .

Q. Data Analysis and Stability

Q. How can thermal decomposition products of this compound be identified and mitigated?

  • Methodological Answer : TGA-DSC analysis under controlled atmospheres detects decomposition thresholds (typically >150°C). By-products like HF, Cl₂, or chlorinated pyridines are identified via GC-MS or FTIR gas-phase analysis . Stabilizers (e.g., radical scavengers) or low-temperature storage are recommended .

Properties

IUPAC Name

2,6-dichloro-5-fluoropyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl3FNO/c7-4-2(6(9)12)1-3(10)5(8)11-4/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATVXELAYCLVTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl3FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369966
Record name 2,6-Dichloro-5-fluoropyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96568-02-4
Record name 2,6-Dichloro-5-fluoropyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-5-fluoro-3-pyridinecarbonyl chloride
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Synthesis routes and methods

Procedure details

A solution of commercially available (Aldrich) 2,6-dichloro-5-fluoronicotinic acid (5.00 g, 23.8 mmol) in thionyl chloride (15 mL) was heated at reflux for 3 h. After cooling, the solution was concentrated in vacuo to give 2,6-dichloro-5-fluoronicotinoyl chloride as a brown oil which was carried on to the next step without further purification. This transformation can also be accomplished using oxalyl chloride with catalytic DMF in place of thionyl chloride.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

2,6-Dichloro-5-fluoronicotinoyl chloride
2,6-Dichloro-5-fluoronicotinoyl chloride
2,6-Dichloro-5-fluoronicotinoyl chloride
2,6-Dichloro-5-fluoronicotinoyl chloride
2,6-Dichloro-5-fluoronicotinoyl chloride
2,6-Dichloro-5-fluoronicotinoyl chloride

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